9-Chloro-5-methoxy-N-methylacridine-4-carboxamide
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Overview
Description
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide is a chemical compound with the molecular formula C16H13ClN2O2. It belongs to the class of acridine derivatives, which are known for their broad spectrum of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids using reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which results in good to excellent yields (72-95%) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions using optimized catalytic systems to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Industry: Utilized in the development of dyes and fluorescent materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide involves its interaction with DNA and enzymes. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can inhibit the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription . Additionally, it may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase.
Triazoloacridone (C-1305): Exhibits antitumor activity and has entered clinical studies.
Amsacrine (m-AMSA): Another topoisomerase inhibitor with anticancer activity.
Uniqueness
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide is unique due to its specific chemical structure, which allows it to interact with DNA and enzymes in a distinct manner. Its combination of a chloro and methoxy group on the acridine ring enhances its biological activity and selectivity compared to other acridine derivatives .
Biological Activity
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide is a derivative of acridine, a class of compounds known for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 88377-34-8
- Molecular Formula: C14H12ClN3O2
- Molecular Weight: 273.72 g/mol
The biological activity of this compound is primarily attributed to its ability to intercalate DNA. This interaction disrupts normal DNA function, leading to inhibition of replication and transcription processes. The compound has shown affinity for both G-quadruplex and duplex DNA structures, which are critical in cancer cell proliferation.
DNA Binding Affinity
Studies have demonstrated that acridine derivatives exhibit varying degrees of binding affinity to DNA:
Compound | Binding Type | Affinity (Kd) |
---|---|---|
This compound | Duplex DNA | High |
5-Methylacridine-4-carboxamide | G-Quadruplex | Moderate |
These interactions can lead to significant cytotoxic effects in tumor cells by inducing apoptosis and cell cycle arrest.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of this compound. The results indicate that this compound exhibits potent anti-tumor activity.
Case Study: MTT Assay Results
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 1.2 | DNA intercalation leading to apoptosis |
A549 (Lung) | 0.85 | Cell cycle arrest at G2/M phase |
MCF7 (Breast) | 1.5 | Induction of p53-mediated pathways |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent.
Research Findings
Recent studies have focused on the structural modifications of acridine derivatives to enhance their biological activity. For instance, the introduction of different substituents on the acridine core has been shown to significantly affect both DNA binding affinity and cytotoxicity.
Summary of Findings:
- Enhanced Antiproliferative Activity : Modifications such as methyl and methoxy groups improve the compound's interaction with DNA.
- Mechanistic Insights : The compound induces apoptosis via activation of caspases and phosphorylation of histone H2A.X, indicating DNA damage.
- Potential Drug Development : Due to its favorable properties, there is ongoing research into its use as a lead compound for developing new anti-cancer therapies.
Properties
CAS No. |
88377-34-8 |
---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
9-chloro-5-methoxy-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C16H13ClN2O2/c1-18-16(20)11-7-3-5-9-13(17)10-6-4-8-12(21-2)15(10)19-14(9)11/h3-8H,1-2H3,(H,18,20) |
InChI Key |
LVWYYMVQAKBFAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC |
Origin of Product |
United States |
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